Celesticetin salicylate

Description

Overview of Lincosamide Antibiotic Class in Academic Research Context

The lincosamides are a relatively small but clinically significant class of antibiotics primarily known for their activity against Gram-positive bacteria and some protozoans. nih.govresearchgate.netnih.gov In academic research, they are noted for their distinct chemical structures and their mechanism of action, which involves inhibiting bacterial protein synthesis. researchgate.netnih.govwikipedia.org

Lincosamide antibiotics are natural products, or secondary metabolites, produced by various soil bacteria of the genus Streptomyces. nih.govrsc.orgnih.gov For instance, the foundational lincosamide, lincomycin (B1675468), was first isolated from Streptomyces lincolnensis. nih.govwikipedia.orgbritannica.com The class is defined by a core chemical structure composed of an amino acid and a sugar moiety linked via an amide bond. nih.govwikipedia.org Specifically, this involves a substituted L-proline derivative (an amino acid) and an α-thiolincosaminide (an amino-octose, a type of C8-sugar). nih.govnih.govresearchgate.netresearchgate.net The three primary, naturally occurring lincosamides are lincomycin, celesticetin (B1194208), and Bu-2545. nih.govrsc.orgresearchgate.net

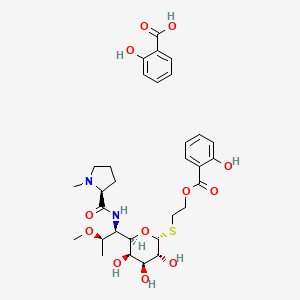

The chemical scaffold of celesticetin, produced by Streptomyces caelestis, sets it apart from other lincosamides like lincomycin. harvard.edudrugfuture.com A key distinguishing feature is the presence of a salicylate (B1505791) group. researchgate.net This salicylate is not attached directly to the core structure but is connected to the sulfur atom of the amino sugar moiety through a two-carbon chain. researchgate.netnih.gov In contrast, lincomycin possesses a simple methyl thioether at this position. researchgate.net The celesticetin scaffold also contains other structural modifications, such as an O-methyl group on the sugar moiety, that contribute to its unique identity within the lincosamide family. researchgate.net

Significance of the Salicylate Moiety in Celesticetin

The salicylate component of celesticetin is not merely a structural curiosity; it is integral to the molecule's biosynthesis and has been a focus of research regarding its contribution to the compound's biological activity.

The formation of the celesticetin salicylate conjugate is the final key step in its biosynthesis. nih.govrsc.org Research has elucidated that this process involves the enzymatic attachment of salicylic (B10762653) acid to a precursor molecule known as desalicetin. nih.govresearchgate.net This reaction is catalyzed by the coordinated action of two specific enzymes encoded within the celesticetin biosynthetic gene cluster: Ccb2, an acyl-CoA ligase that activates the salicylic acid, and Ccb1, an acyltransferase that facilitates the final transfer to the desalicetin scaffold. nih.govrsc.orgrsc.orgresearchgate.net The Ccb1 enzyme is notable as it is the first discovered member of the WS/DGAT protein family to be involved in secondary metabolite biosynthesis and to transfer a benzoyl derivative. nih.govrsc.org

Academic studies strongly suggest that the salicylate moiety is important for the antimicrobial activity of celesticetin. rsc.orgrsc.org This hypothesis is supported by research into combinatorial biosynthesis, where scientists have created hybrid lincosamides by combining the biosynthetic pathways of lincomycin and celesticetin. nih.govrsc.org These studies found that novel, unnatural chimeras of lincomycin and celesticetin that incorporated the salicylate unit exhibited antibacterial properties that were more pronounced than those of the clinically used lincomycin. nih.govrsc.orgresearchgate.netrsc.org This finding indicates that the salicylate group is a key contributor to the molecule's bioactivity. researchgate.netrsc.org In a broader context, natural salicylates are recognized as a class of plant-derived phenolic compounds with a variety of beneficial pharmacological roles, including anti-inflammatory and antidiabetic effects. nih.govresearchgate.net

Research Trajectory of this compound within Natural Product Chemistry

The scientific journey of celesticetin began with its isolation from Streptomyces caelestis in the mid-1950s, with its chemical structure being fully established in the following decade. drugfuture.com For many years, it was primarily studied alongside lincomycin as one of the few known natural lincosamides. nih.govharvard.edu The research focus has since shifted from basic isolation and characterization to a more sophisticated investigation of its biosynthesis. A significant breakthrough occurred with the identification and characterization of the Ccb1 and Ccb2 enzymes, which are responsible for attaching the salicylate moiety. nih.govrsc.orgrsc.org This discovery has unlocked new possibilities in the field of combinatorial biosynthesis, allowing researchers to generate large libraries of novel hybrid lincosamides. nih.govrsc.orgrsc.orgresearchgate.net This modern approach aims to create new antibiotic candidates with potentially improved efficacy by leveraging the biosynthetic machinery of natural product pathways. rsc.org

Historical Context of Biosynthetic Discovery

The journey to understanding celesticetin's biosynthesis is intertwined with the broader history of the lincosamide class.

Initial Isolation: Celesticetin was first isolated in 1954-1955 from a soil sample containing Streptomyces caelestis. drugfuture.com However, its classification as a lincosamide would come later. harvard.edu

Family Identification: The familial identity of these antibiotics was solidified with the discovery and structural elucidation of lincomycin in the early 1960s by researchers at The Upjohn Company. harvard.edu After the structure of lincomycin was established in 1964, the structural relationship to the previously discovered celesticetin became clear, firmly placing it within the newly defined lincosamide class. harvard.edu The detailed structure of celesticetin itself was published by Hoeksema in 1964 and further refined in 1968. drugfuture.com

Unraveling the Biosynthetic Pathway: Significant academic interest has focused on the unique biosynthesis of the lincosamide structure, particularly its unusual eight-carbon thiosugar core. pnas.org The identification of the biosynthetic gene clusters (BGCs) for lincomycin (lmb) and celesticetin (ccb) revealed a high degree of homology, providing a genetic blueprint for their formation. acs.orgpnas.org Early biosynthetic studies identified key intermediates, but for a long time, the precise enzymatic steps for converting precursors into the final lincosamide core remained elusive. pnas.org A significant breakthrough came with the elucidation of the final step in celesticetin's biosynthesis: the attachment of the characteristic salicylic acid. Research identified two crucial enzymes, Ccb2 (an acyl-CoA ligase) and Ccb1 (an acyltransferase), that work in concert to catalyze this reaction. rsc.orgresearchgate.netrsc.orgnih.gov This discovery marked the culmination of efforts to map out the complete biosynthetic pathway.

Rationale for Contemporary Academic Investigation

Despite being discovered decades ago, celesticetin and other lincosamides remain a subject of intense academic investigation for several key reasons:

Combating Antibiotic Resistance: The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibiotics. harvard.edunih.gov While the clinical use of lincosamides like clindamycin (B1669177) is limited by a narrow spectrum of activity and emerging resistance, their core structure presents a valuable scaffold for modification. harvard.eduharvard.eduharvard.edu

Exploring Unique Enzymatic Machinery: The biosynthetic pathway of lincosamides involves novel and complex enzymatic reactions. cas.czpnas.org The formation of the thiooctose sugar and the attachment of various moieties, such as the salicylate in celesticetin, are catalyzed by enzymes with unusual substrate specificities. acs.orgrsc.org Studying these enzymes, like Ccb1 and Ccb2, provides fundamental insights into biocatalysis and opens avenues for their use in synthetic biology. researchgate.netrsc.org

Generation of Novel Hybrid Antibiotics: A primary driver of current research is the potential to create novel, more effective lincosamide derivatives through biosynthetic engineering. rsc.org Researchers have successfully combined enzymes from the lincomycin and celesticetin pathways to create hybrid molecules. researchgate.netrsc.org By exploiting the relaxed substrate specificity of enzymes like Ccb1 and Ccb2, scientists have generated a library of over 150 new hybrid lincosamides, some of which exhibit more potent antibacterial activity than the parent compounds. rsc.orgresearchgate.netrsc.orgnih.gov This "combinatorial biosynthesis" approach offers a powerful method for producing new drug candidates that would be difficult to achieve through traditional chemical synthesis. researchgate.net

Data Tables

Table 1: Key Lincosamide Antibiotics

| Compound | Natural/Semi-synthetic | Producing Organism (if natural) | Key Structural Features |

| Lincomycin | Natural | Streptomyces lincolnensis | Contains a 4-propyl-L-proline moiety. rcsb.org |

| Clindamycin | Semi-synthetic | Derived from Lincomycin | A chloro-substituted derivative of lincomycin. nih.govwikipedia.org |

| Celesticetin | Natural | Streptomyces caelestis | Contains a salicylate group attached to the sugar moiety. harvard.edudrugfuture.com |

Table 2: Key Enzymes in Celesticetin Biosynthesis

| Enzyme | Gene | Function |

| Ccb1 | ccb1 | Acyltransferase that transfers the salicylyl-CoA to the desalicetin core. rsc.orgresearchgate.netnih.gov |

| Ccb2 | ccb2 | Acyl-CoA ligase that activates salicylic acid. rsc.orgresearchgate.netnih.gov |

| CcbF | ccbF | A PLP-dependent protein involved in processing the amino acid precursor. acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

5333-75-5 |

|---|---|

Molecular Formula |

C31H42N2O12S |

Molecular Weight |

666.7 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C24H36N2O9S.C7H6O3/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27;8-6-4-2-1-3-5(6)7(9)10/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31);1-4,8H,(H,9,10)/t13-,15+,17-,18+,19-,20-,21-,24-;/m1./s1 |

InChI Key |

AWDLUSYVMFSMPH-RXBYAXNRSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Advanced Mechanistic Elucidation of Celesticetin Salicylate Biosynthesis

Identification and Characterization of Key Biosynthetic Enzymes

The attachment of salicylic (B10762653) acid to the precursor desalicetin is the terminal reaction in the celesticetin (B1194208) biosynthetic pathway. nih.gov This process is catalyzed by two key enzymes encoded within the celesticetin biosynthetic gene cluster: Ccb2, an acyl-CoA ligase, and Ccb1, an acyltransferase. nih.govresearchgate.netrsc.org Together, they facilitate the condensation of salicylic acid with desalicetin to form the mature celesticetin molecule. nih.gov

| Enzyme | Protein Accession Number | Size (Amino Acid Residues) | Function |

| Ccb2 | ADB92576.1 | 548 | Acyl-CoA Ligase (Salicylic Acid Activation) |

| Ccb1 | ADB92559.1 | 437 | Acyltransferase (Salicylate Attachment) |

Ccb2 is the enzyme responsible for the initial activation of salicylic acid, a prerequisite for its subsequent transfer. nih.gov Sequence analysis of Ccb2 reveals significant similarity to 2,3-dihydroxybenzoate- and salicylate-AMP ligases, placing it within the class I superfamily of adenylate-forming domains. nih.govresearchgate.net This classification is indicative of its role in activating a carboxylic acid substrate through adenylation. nih.gov

Adenylate-forming enzymes like Ccb2 catalyze a two-step reaction. nih.gov The first step involves the condensation of the carboxylic acid substrate, in this case, salicylic acid, with adenosine-5'-triphosphate (B57859) (ATP). nih.gov This reaction forms a highly reactive, enzyme-bound acyl-adenylate intermediate (salicylyl-AMP) and releases pyrophosphate. nih.govnih.gov The formation of the salicylyl-AMP conjugate by Ccb2 has been experimentally confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Following the formation of the salicylyl-AMP intermediate, the activated salicylate (B1505791) group is transferred to a thiol acceptor. nih.gov In many biosynthetic pathways, this acceptor is a specific carrier protein. nih.gov However, the celesticetin biosynthetic gene cluster does not encode for such a protein. nih.gov Consequently, it was hypothesized and subsequently confirmed that Ccb2 utilizes coenzyme A (CoA) as the acceptor molecule. nih.gov The Ccb2-catalyzed transfer of salicylic acid from the adenylate intermediate to CoA, forming salicylyl-CoA, was verified through LC-MS monitoring. nih.gov

The final catalytic step, the transfer of the activated salicylate from salicylyl-CoA to the lincosamide core, is performed by the Ccb1 acyltransferase. nih.govresearchgate.netrsc.org Ccb1 mediates the formation of an ester bond between the carboxyl group of salicylic acid and the hydroxyl group on desalicetin or O-demethyldesalicetin, resulting in the formation of celesticetin or O-demethylcelesticetin, respectively. nih.govresearchgate.net

Ccb1 is a member of the wax ester synthase/diacylglycerol acyltransferase (WS/DGAT) protein family. nih.govresearchgate.netrsc.org Enzymes in this family are typically involved in primary metabolism, specifically in the synthesis of neutral lipids like wax esters and triacylglycerols. nih.gov A defining feature of WS/DGAT family proteins, including Ccb1, is the presence of a highly conserved HHxxxDG motif, which is crucial for their acyltransferase activity. nih.govresearchgate.net

Ccb1 exhibits a substrate specificity that is highly unusual for a member of the WS/DGAT family. nih.govresearchgate.netrsc.org It is the first characterized protein from this family that is involved in the biosynthesis of a secondary metabolite. nih.govresearchgate.netrsc.org Furthermore, and in stark contrast to other known WS/DGAT enzymes that utilize fatty acyl-CoAs, Ccb1 demonstrates a unique specificity for transferring a benzoyl derivative-CoA conjugate. nih.govresearchgate.netrsc.org Research has shown that both Ccb1 and Ccb2 possess relaxed substrate specificities, enabling them to activate and attach a variety of benzoic acid derivatives in addition to salicylic acid. nih.gov

| Enzyme | Family | Typical Substrates | Ccb1/Ccb2 Substrates | Significance |

| Ccb1 | WS/DGAT | Fatty Acyl-CoAs | Benzoyl Derivative-CoA Conjugates | First WS/DGAT member involved in secondary metabolism with unique substrate specificity. nih.govresearchgate.netrsc.org |

| Ccb2 | Acyl-CoA Ligase | Carboxylic Acids | Benzoic Acid Derivatives | Activates a range of benzoic acid derivatives for transfer by Ccb1. nih.gov |

Role of Upstream Post-Condensation Biosynthetic Proteins (CcbF, Ccb5, Ccb4)

The biosynthesis of celesticetin involves several crucial post-condensation steps orchestrated by a suite of specialized enzymes. Among these, the proteins CcbF, Ccb5, and Ccb4 play a pivotal role in modifying the lincosamide intermediate, setting the stage for the final attachment of the salicylate moiety. These enzymes exhibit relaxed substrate specificities, a characteristic that has been successfully exploited to generate a large library of novel hybrid lincosamides through in vitro combinatorial biosynthesis. nih.govresearchgate.net

The processing of the lincosamide core by CcbF, Ccb5, and Ccb4 is a sequential and highly specific process. The pyridoxal-5′-phosphate (PLP)-dependent enzyme CcbF initiates this cascade by acting on a mycothiol-derived cysteine residue present in the early lincosamide intermediate. nih.gov CcbF catalyzes an unusual oxygen-dependent reaction involving a decarboxylation-coupled oxidative deamination. nih.govnsfc.gov.cn This reaction converts the cysteine S-conjugated intermediate into an aldehyde, effectively preserving a two-carbon chain attached to the sulfur atom. nih.govnsfc.gov.cn

Following the action of CcbF, the oxidoreductase Ccb5 is responsible for the subsequent modification. Ccb5 reduces the newly formed aldehyde group to a hydroxyl group. nih.govnsfc.gov.cn This reduction step yields the crucial intermediate known as desalicetin, which is the direct precursor for the final salicylation step. nih.govresearchgate.net The celesticetin-specific O-methyltransferase, Ccb4, is also involved in the post-condensation maturation of the celesticetin intermediate. nih.gov

Table 1: Function of Upstream Post-Condensation Biosynthetic Proteins

| Protein | Enzyme Class | Function in Celesticetin Biosynthesis |

| CcbF | Pyridoxal-5′-phosphate (PLP)-dependent enzyme | Catalyzes decarboxylation-coupled oxidative deamination of a cysteine S-conjugated intermediate to form an aldehyde. nih.govnsfc.gov.cn |

| Ccb5 | Oxidoreductase | Reduces the aldehyde intermediate to a hydroxyl group, forming desalicetin. nih.govnsfc.gov.cn |

| Ccb4 | O-methyltransferase | Participates in the post-condensation modification of the celesticetin intermediate. nih.gov |

The functional divergence of enzymes in related biosynthetic pathways is a key driver of molecular diversity in natural products. A striking example of this is the functional difference between CcbF and its homolog in the lincomycin (B1675468) biosynthetic pathway, LmbF. nih.gov These two PLP-dependent enzymes recognize the same S-glycosyl-l-cysteine substrate but catalyze fundamentally different reactions, representing a critical branching point between the celesticetin and lincomycin biosynthetic pathways. nih.govresearchgate.net

While CcbF catalyzes a decarboxylation-coupled oxidative deamination to produce an S-acetaldehyde derivative, LmbF catalyzes a β-elimination reaction. nsfc.gov.cnnih.govresearchgate.net This β-elimination results in the formation of a sulfhydryl group, which is subsequently methylated by another enzyme, LmbG, leading to the characteristic methylmercapto group of lincomycin. nih.govnsfc.gov.cn In contrast, the two-carbon linker retained by the CcbF-catalyzed reaction is essential for the subsequent attachment of salicylic acid in the celesticetin pathway. researchgate.net Structure-function analyses and mutagenesis studies have revealed that active-site aromatic residues are crucial in controlling the substrate binding mode and, consequently, the different reaction outcomes of CcbF and LmbF. nih.govresearchgate.net It has been demonstrated that the catalytic function of CcbF can be rationally engineered to mimic that of LmbF. nih.gov

Genetic Basis of Celesticetin Biosynthesis

The production of celesticetin is directed by a dedicated biosynthetic gene cluster (BGC) found in the producing organism, Streptomyces caelestis. nih.govresearchgate.net This cluster, referred to as the 'ccb' cluster, contains all the genetic information necessary for the synthesis of the antibiotic. The 'ccb' BGC encodes a suite of enzymes responsible for each step of the biosynthetic pathway, including the synthesis of the amino acid and amino sugar precursors, their condensation, and the subsequent tailoring reactions. researchgate.net

Key genes identified within the celesticetin BGC include those encoding the upstream post-condensation enzymes CcbF, Ccb5, and Ccb4. nih.gov Additionally, the cluster contains the genes for Ccb2, a salicylyl-CoA ligase, and Ccb1, an acyltransferase, which together catalyze the final step of attaching salicylic acid to the desalicetin intermediate. nih.govrsc.org The gene ccbC, also found in the cluster, encodes an adenylation domain responsible for recognizing and activating the L-proline precursor. researchgate.net

Comparative genomic analysis between the celesticetin ('ccb') and lincomycin ('lmb') biosynthetic gene clusters reveals significant insights into the evolution of lincosamide biosynthesis. There is a high degree of homology and shared gene synteny between the two clusters, suggesting a common evolutionary ancestor. researchgate.netresearchgate.net

Another critical point of divergence is found in the genes encoding the PLP-dependent enzymes, ccbF and lmbF. As detailed previously, the distinct catalytic functions of the enzymes they encode are responsible for the different sulfur-linked side chains on celesticetin and lincomycin. nsfc.gov.cnnih.gov These genetic differences highlight how distinct evolutionary pressures can shape biosynthetic pathways to produce structurally related but functionally distinct molecules.

Intermediate Compounds in the Biosynthetic Pathway

The biosynthetic pathway of celesticetin salicylate proceeds through a series of well-defined chemical intermediates. The assembly process begins with precursor molecules that are condensed and subsequently modified by the tailoring enzymes encoded by the 'ccb' gene cluster.

The initial post-condensation substrate is an S-glycosyl-l-cysteine lincosamide intermediate. nih.govresearchgate.net The enzyme CcbF acts on this compound to yield an S-acetaldehyde derivative. nih.govresearchgate.net This aldehyde is then reduced by Ccb5 to a hydroxyl intermediate, which is the core structure of desalicetin. nih.govnsfc.gov.cn

In a parallel activation step, salicylic acid is converted to its activated form, salicylyl-CoA. nih.gov This reaction is catalyzed by the salicylyl-CoA ligase, Ccb2. nih.govrsc.org Finally, the Ccb1 acyltransferase catalyzes the transfer of the salicylate group from salicylyl-CoA to the hydroxyl group of the desalicetin intermediate, forming the final product, celesticetin. nih.govrsc.org

Table 2: Key Intermediates in Celesticetin Biosynthesis

| Intermediate Compound | Preceding Enzyme(s) | Description |

| S-glycosyl-l-cysteine intermediate | Condensation enzymes | The initial substrate for post-condensation modification. nih.govresearchgate.net |

| S-acetaldehyde intermediate | CcbF | Formed by the decarboxylation-coupled oxidative deamination of the cysteine moiety. nih.govresearchgate.net |

| Desalicetin | CcbF, Ccb5 | The direct precursor to celesticetin, formed after the reduction of the aldehyde to a hydroxyl group. nih.govresearchgate.net |

| Salicylyl-CoA | Ccb2 | The activated form of salicylic acid, ready for transfer. nih.govrsc.org |

Desalicetin and O-Demethyldesalicetin as Substrates

The terminal step in the biosynthesis of celesticetin involves the acylation of a lincosamide intermediate. In vitro studies have identified desalicetin and its analog, O-demethyldesalicetin, as the key acceptor substrates for this reaction. nih.gov To facilitate these investigations, both desalicetin and O-demethyldesalicetin were prepared through the alkaline hydrolysis of celesticetin and O-demethylcelesticetin, respectively. nih.gov These compounds were then purified by high-performance liquid chromatography (HPLC) before being used in enzymatic assays. nih.gov The successful enzymatic conversion of these precursors confirmed their roles as the direct substrates for the attachment of salicylic acid in the biosynthetic pathway. nih.govresearchgate.net

Investigation of Enzymatic Conversion of Intermediates

The enzymatic conversion of desalicetin and O-demethyldesalicetin into their respective final products, celesticetin and O-demethylcelesticetin, was demonstrated through in vitro assays monitored by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net These experiments unequivocally showed that the transformation is dependent on the presence of two specific enzymes, Ccb1 and Ccb2, along with salicylic acid. nih.govresearchgate.net When either of these proteins was heat-denatured, no product formation was observed, confirming their essential roles in the conversion. nih.gov The reaction mixtures successfully yielded the expected products, celesticetin from desalicetin and O-demethylcelesticetin from O-demethyldesalicetin, thereby elucidating the final biosynthetic step. nih.govresearchgate.net

Table 1: Enzymatic Conversion of Lincosamide Intermediates

| Substrate | Product | Required Enzymes |

| Desalicetin | Celesticetin | Ccb1, Ccb2 |

| O-Demethyldesalicetin | O-Demethylcelesticetin | Ccb1, Ccb2 |

Detailed Enzymatic Reaction Mechanisms

The attachment of the salicylate group is a sophisticated process orchestrated by a cooperative enzymatic system. This process involves the activation of salicylic acid and its subsequent transfer to the lincosamide core.

Salicylate Attachment Catalysis

The catalysis of salicylate attachment to desalicetin is a two-step process mediated by two distinct enzymes encoded within the celesticetin biosynthetic gene cluster: Ccb2 and Ccb1. nih.govresearchgate.netrsc.orgnih.gov

Ccb2 , an acyl-CoA ligase, is responsible for the initial activation of salicylic acid. It functions as a salicylyl-CoA ligase, activating the salicylic acid through adenylation in a process that is dependent on ATP. nih.govresearchgate.net Ccb2 shows sequence similarity to 2,3-dihydroxybenzoate- and salicylate-AMP ligases. nih.gov

Ccb1 , an acyltransferase, then catalyzes the transfer of the activated salicylyl group from coenzyme A (CoA) to the lincosamide acceptor molecule, either desalicetin or O-demethyldesalicetin. nih.govresearchgate.netnih.gov Ccb1 is a unique member of the wax ester synthase/diacylglycerol acyltransferase (WS/DGAT) protein family. nih.gov Notably, it is the first identified protein in this family known to transfer a benzoyl derivative-CoA conjugate and to be involved in secondary metabolite biosynthesis. nih.gov

Ccb2-Ccb1 Cooperative Mechanism

The biosynthesis of celesticetin from its precursors is accomplished through the cooperative action of Ccb2 and Ccb1. nih.govresearchgate.net The mechanism proceeds as follows:

Activation: The Ccb2 enzyme first activates salicylic acid by converting it into a salicylyl-AMP conjugate. nih.gov

CoA Transfer: Ccb2 then catalyzes the transfer of the salicylic acid to Coenzyme A (CoA), forming a salicylyl-CoA conjugate. nih.gov

Acyl Transfer: The Ccb1 enzyme facilitates the final step, transferring the salicylyl group from the salicylyl-CoA conjugate to the hydroxyl group of the lincosamide substrate (desalicetin or O-demethyldesalicetin), forming the final product. nih.gov

In vitro experiments have demonstrated that both enzymes are indispensable for this transformation. nih.gov While the reaction can proceed to a limited extent with desalicetin in the absence of added CoA, likely due to residual CoA co-purifying with the enzymes, no product is detected with O-demethyldesalicetin if CoA is omitted. researchgate.net This highlights the crucial role of the salicylyl-CoA intermediate in the transfer reaction catalyzed by Ccb1. nih.govresearchgate.net

Table 2: Roles of Ccb1 and Ccb2 in Celesticetin Biosynthesis

| Enzyme | Protein Family | Function |

| Ccb2 | Acyl-CoA Ligase | Activates salicylic acid to salicylyl-AMP and then transfers it to CoA to form salicylyl-CoA. |

| Ccb1 | Acyltransferase (WS/DGAT family) | Transfers the activated salicylyl group from salicylyl-CoA to the desalicetin core. |

Hydrolysis and Degradation Pathways of this compound in Biosynthetic Context

The scientific literature extensively details the anabolic pathways leading to this compound but does not provide significant information on specific enzymatic hydrolysis or degradation pathways for the final this compound molecule within the biosynthetic context of the producing organism, Streptomyces caelestis. The biosynthesis of lincosamides is noted to be unique, involving an intersection of anabolic and catabolic chemistry where reactions typically associated with degradation play a constructive role in synthesis. acs.orgnih.gov However, this describes the assembly process rather than the catabolism of the final product.

While biosynthetic degradation pathways are not described, chemical hydrolysis is used as a laboratory technique. For experimental purposes, desalicetin and O-demethyldesalicetin are prepared via the alkaline hydrolysis of celesticetin and O-demethylcelesticetin, respectively. nih.gov This method cleaves the ester bond linking the salicylate moiety to the lincosamide core, but it is a chemical process and not an observed enzymatic pathway in the producing organism. nih.govwikipedia.org

Molecular and Cellular Basis of Celesticetin Salicylate Activity

Targeting of Bacterial Protein Synthesis Machinery

The primary target of celesticetin (B1194208) salicylate (B1505791) is the bacterial ribosome, the complex molecular machine responsible for translating genetic information encoded in messenger RNA (mRNA) into proteins. nih.govfrontiersin.org Specifically, celesticetin salicylate acts on the large 50S ribosomal subunit, disrupting its function and halting protein production, which is essential for bacterial growth and survival. patsnap.com

This compound exerts its inhibitory effect by binding to a specific site on the 50S ribosomal subunit. Chemical footprinting studies have identified the precise location of this interaction within the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. nih.gov The binding of this compound alters the chemical reactivity of five specific nucleotide residues within the central loop of domain V of the 23S rRNA. nih.gov This region is critically involved in the ribosome's catalytic function, known as peptidyltransferase activity. nih.gov

The specific residues on the 23S rRNA affected by this compound binding are detailed in the table below.

| Affected Residue | Location within 23S rRNA | Functional Implication |

| A-2058 | Domain V, Central Loop | Part of the peptidyl transferase center (PTC) |

| A-2059 | Domain V, Central Loop | Part of the peptidyl transferase center (PTC) |

| A-2062 | Domain V, Central Loop | Part of the peptidyl transferase center (PTC) |

| A-2451 | Domain V, Central Loop | Part of the peptidyl transferase center (PTC) |

| G-2505 | Domain V, Central Loop | Part of the peptidyl transferase center (PTC) |

This table summarizes data from chemical footprinting analyses which indicate that Celesticetin alters the reactivity of these specific residues within the 23S rRNA. nih.gov

The binding of this compound to the peptidyl transferase center (PTC) on the 50S subunit directly obstructs the primary catalytic function of the ribosome: the formation of peptide bonds. patsnap.comnih.gov The PTC is responsible for linking amino acids, delivered by transfer RNAs (tRNAs), into a growing polypeptide chain. frontiersin.org By occupying this critical site, this compound physically hinders the correct positioning of the aminoacyl-tRNA (A-site) and the peptidyl-tRNA (P-site), which are necessary for the peptidyl transferase reaction to occur. nih.gov This interference effectively prevents the creation of new peptide bonds, thereby arresting protein synthesis. nih.gov

Peptide chain elongation is the repetitive cycle of adding amino acids to a nascent polypeptide chain. americanpeptidesociety.orgreactome.org As a direct consequence of the inhibition of peptide bond formation, the entire process of peptide chain elongation is halted. nih.gov Without the ability to form new peptide bonds, the ribosome cannot extend the polypeptide chain, leading to a premature termination of protein synthesis. desy.de Unlike some other 50S inhibitors that may block the ribosomal exit tunnel, this compound's mechanism is centered on inhibiting the catalytic core of the ribosome, preventing the chain from growing at its point of synthesis. nih.govdesy.de

Investigation of Potential Synergistic Effects with Other Antibiotics (Theoretical/Mechanistic Focus)

The combination of antibiotics is a strategy employed to enhance antibacterial efficacy and combat the rise of drug-resistant pathogens. While specific studies on this compound are limited, the mechanistic actions of lincosamides provide a theoretical framework for potential synergistic interactions with other antibiotic classes.

Synergistic effects often arise when two antimicrobial agents act on different targets or through complementary mechanisms. mdpi.com A potential synergistic partner for this compound could be an antibiotic that disrupts the bacterial cell wall or cell membrane.

| Theoretical Mechanism | Hypothesized Outcome | Example of Complementary Antibiotic Class |

| Increased Permeability | An agent that damages the bacterial cell membrane could increase the intracellular concentration of this compound, enhancing its access to the ribosomal target. mdpi.com | Polymyxins |

| Inhibition of Efflux Pumps | A compound that inhibits bacterial efflux pumps could prevent the active removal of this compound from the cell, thereby increasing its effective concentration and inhibitory action. youtube.com | Efflux Pump Inhibitors (EPIs) |

| Dual Target Inhibition | Combining this compound (targeting protein synthesis) with an agent that inhibits another vital process, such as DNA replication or cell wall synthesis, could create a multi-pronged attack that is more effective than either agent alone. | Fluoroquinolones (DNA synthesis), Beta-lactams (cell wall synthesis) |

| Biofilm Disruption | A partner agent that disrupts the protective biofilm matrix could expose embedded bacteria to the action of this compound. biorxiv.org | Quorum Sensing Inhibitors |

Bacteria develop resistance to antibiotics through various mechanisms, including target modification, enzymatic inactivation, and active efflux. youtube.comfrontiersin.orgmdpi.com Combination therapy involving this compound could theoretically perturb these resistance mechanisms.

One of the most common resistance mechanisms to lincosamides is target site modification, specifically the methylation of the 23S rRNA binding site. This modification prevents the antibiotic from binding effectively. A synergistic compound could potentially interfere with the enzymes responsible for this methylation, thereby restoring the susceptibility of the bacteria to this compound.

Comparative Analysis of Lincosamide Molecular Targets (Celesticetin vs. Lincomycin)

Lincosamides, including celesticetin and lincomycin (B1675468), exert their antibacterial effects by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. While both compounds bind to the 50S ribosomal subunit, a detailed comparative analysis reveals nuances in their molecular interactions and the resulting impact on ribosomal function.

Both celesticetin and lincomycin bind to the 23S rRNA component of the large ribosomal subunit (50S) pfizermedical.comnih.govrxlist.com. Their binding site is located at or near the peptidyl transferase center (PTC), the active site responsible for peptide bond formation patsnap.commdpi.com. This strategic positioning allows them to interfere with key steps in protein elongation.

Lincomycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit pfizermedical.comrxlist.com. This interaction obstructs the proper positioning of aminoacyl-tRNA at the A-site of the ribosome, thereby halting the elongation of the polypeptide chain mdpi.com. The binding of lincomycin to the ribosome has been shown to interfere with the peptidyl transferase reaction patsnap.com.

Celesticetin's mechanism also involves binding to the 50S ribosomal subunit, where it alters the chemical reactivity of several nucleotides within the central loop of domain V of the 23S rRNA nih.gov. This region is crucial for peptidyltransferase activity nih.gov. Specifically, celesticetin has been shown to affect the following residues: A-2058, A-2059, A-2062, A-2451, and G-2505 nih.gov.

The binding sites of lincosamides overlap with those of other classes of antibiotics, such as macrolides and streptogramins B, which explains the observed cross-resistance among these drugs pfizermedical.comrxlist.comnih.gov. Resistance to lincosamides, like lincomycin, frequently arises from the methylation of specific nucleotides in the 23S rRNA, most notably at position A2058 pfizermedical.comnih.gov. This modification reduces the binding affinity of the antibiotic to its ribosomal target patsnap.com.

The following tables provide a comparative overview of the molecular targets of celesticetin and lincomycin.

Table 1: Comparison of Ribosomal Binding Sites

| Feature | Celesticetin | Lincomycin |

| Ribosomal Subunit | 50S | 50S pfizermedical.compatsnap.comacs.org |

| rRNA Target | 23S rRNA, Domain V nih.gov | 23S rRNA pfizermedical.comrxlist.com |

| Key Nucleotide Interactions | A-2058, A-2059, A-2062, A-2451, G-2505 nih.gov | A2058 (implicated in resistance) nih.gov |

| Binding Location | Peptidyl Transferase Center nih.gov | Peptidyl Transferase Center / A-site patsnap.commdpi.comnih.gov |

Table 2: Comparison of Inhibitory Mechanisms

| Mechanism | Celesticetin | Lincomycin |

| Primary Effect | Inhibition of peptidyltransferase activity nih.gov | Inhibition of protein synthesis pfizermedical.compediatriconcall.com |

| Specific Action | Alters reactivity of key rRNA nucleotides nih.gov | Interferes with A-site tRNA positioning, blocking peptide elongation patsnap.commdpi.com |

| Functional Consequence | Halts peptide bond formation | Prevents addition of new amino acids to the growing peptide chain patsnap.com |

Strategic Approaches for Celesticetin Salicylate Structural Diversification

Combinatorial Biosynthesis as a Research Paradigm

Combinatorial biosynthesis has emerged as a powerful strategy for expanding the chemical diversity of natural products like celesticetin (B1194208). nih.gov This approach harnesses the cell's enzymatic machinery to create novel compounds by introducing new precursor molecules or by combining elements from different biosynthetic pathways. rsc.org The elucidation of the final biosynthetic step of celesticetin—the attachment of salicylic (B10762653) acid—has been pivotal, opening the door to creating extensive libraries of new lincosamide compounds. nih.govrsc.org This methodology is a prerequisite for the high-throughput screening of more potent antibacterial and even antimalarial drugs. nih.gov

A key element of combinatorial biosynthesis is the exploitation of enzymes that exhibit relaxed or broad substrate specificity. In the celesticetin pathway, certain enzymes are capable of recognizing and processing molecules that are structurally similar, but not identical, to their native substrates. This promiscuity allows for the incorporation of diverse chemical moieties into the final lincosamide scaffold.

The final step in celesticetin biosynthesis involves two key enzymes: Ccb2, an acyl-CoA ligase, and Ccb1, an acyltransferase. nih.gov Ccb2 is responsible for activating salicylic acid, and Ccb1 then transfers this activated moiety to the lincosamide core (desalicetin). rsc.org Research has revealed that these enzymes, particularly Ccb2, possess a relaxed substrate specificity, allowing them to process a variety of benzoic acid derivatives in place of salicylic acid. nih.gov

It is the Ccb2 enzyme that primarily controls which benzoic acid derivative is selected for incorporation into the lincosamide structure. nih.gov Ccb1, in turn, demonstrates the ability to accept and transfer all substrates that have been successfully activated by Ccb2. nih.gov This enzymatic flexibility has been systematically explored, leading to the successful incorporation of numerous benzoic acid analogues into the celesticetin scaffold, as detailed in the table below.

Table 1: Successfully Incorporated Benzoic Acid Derivatives by Ccb1 and Ccb2

| Category | Compound Name |

|---|---|

| Amino Group-Bearing | 4-amino-2-hydroxybenzoic acid |

| 3-aminobenzoic acid | |

| 4-aminobenzoic acid | |

| Methyl Group-Bearing | 3-methylbenzoic acid |

| 4-methylbenzoic acid | |

| Halogenated | 3-chlorobenzoic acid |

| Dihydroxy Derivatives | 2,3-dihydroxybenzoic acid |

| 2,5-dihydroxybenzoic acid |

| Unsubstituted | Benzoic acid |

This table is based on research findings demonstrating the substrate flexibility of the Ccb1 and Ccb2 enzymes in the celesticetin biosynthetic pathway.

The broad substrate tolerance of the celesticetin biosynthetic enzymes has been effectively leveraged in in vitro systems to generate novel analogues. By supplying recombinant proteins from the pathway with various modified precursors, researchers can direct the synthesis towards specific, non-natural products. rsc.org This cell-free approach allows for precise control over reaction conditions and substrate availability, facilitating the systematic exploration of the enzymatic machinery's capabilities. The successful in vitro processing of diverse benzoic acid derivatives by Ccb2 and Ccb1 validates this strategy as a robust method for creating libraries of new lincosamides. nih.govresearchgate.net

A particularly fruitful application of combinatorial biosynthesis is the creation of hybrid molecules that combine structural features from different, but related, natural products. This approach capitalizes on the homologous nature of biosynthetic pathways to produce entirely new chemical entities.

The biosynthetic pathways of celesticetin and another prominent lincosamide, lincomycin (B1675468), are highly homologous, making them ideal candidates for combinatorial experiments. nih.gov Researchers have successfully combined enzymes from both pathways in vitro to produce hybrid compounds. rsc.org This involves taking intermediates from one pathway and processing them with enzymes from the other. For instance, intermediates from the lincomycin pathway can be acted upon by celesticetin biosynthetic proteins, such as CcbF, Ccb5, and Ccb4, followed by the versatile Ccb2/Ccb1 system to attach a salicylate (B1505791) or other benzoic acid moiety. nih.govresearchgate.net This strategy has led to the generation of a library containing 150 novel hybrid lincosamides. rsc.orgresearchgate.net

The combination of the lincomycin and celesticetin biosynthetic pathways has resulted in the creation of novel, unnatural chimeras that possess structural elements from both parent antibiotics. rsc.org A prime example is a hybrid lincosamide named CELIN. nih.gov This molecule incorporates the 4-propyl side chain characteristic of lincomycin along with the O-methyl group, a two-carbon chain, and the salicylate moiety that are hallmarks of celesticetin. nih.gov The creation of such chimeric structures demonstrates the remarkable potential of combinatorial biosynthesis to generate molecules with unique architectures that would be challenging to produce through conventional synthetic chemistry. researchgate.net

Generation of Hybrid Lincosamide Libraries

Impact of Structural Modifications on In Vitro Biological Activity Profiles

The biological activity of celesticetin salicylate is significantly influenced by its chemical structure. Specific modifications to different parts of the molecule can either enhance or diminish its antibacterial properties. Research into these structure-activity relationships has provided valuable insights into the key components required for its efficacy.

Role of the Salicylate Unit vs. Free Hydroxyl Group

The presence of the salicylate moiety is crucial for the antibacterial effect of celesticetin derivatives. nih.govrsc.orgresearchgate.net Comparative studies have demonstrated that compounds bearing a salicylate group exhibit considerably more potent antibacterial activity than their counterparts with a free hydroxyl group. nih.govrsc.orgresearchgate.net For instance, the natural product celesticetin is more active than its precursor, desalicetin, which lacks the salicylate unit. nih.govresearchgate.net This principle holds true for synthetic and hybrid lincosamides as well; the significance of the salicylate moiety for antimicrobial activity has been consistently observed across various structural backbones. nih.govresearchgate.net The hydroxyl and carboxyl groups of the salicylate moiety are believed to be important for interaction with its biological target, potentially through metal chelation. nih.gov

| Compound | Key Structural Feature | Relative Antibacterial Activity |

|---|---|---|

| Celesticetin | Contains Salicylate Unit | Higher |

| Desalicetin | Contains Free Hydroxyl Group | Lower |

| ODCELIN | Contains Salicylate Unit | Higher |

| Compound 47 (Desalicetin derivative) | Contains Free Hydroxyl Group | Lower |

Influence of Amino Acid Moiety Variations (e.g., 4-propyl chain, L-proline derivatives)

Variations in the amino acid portion of the molecule, specifically the L-proline derivative, also play a significant role in determining biological activity. A key finding is that the 4-propyl chain at the proline moiety substantially enhances antibacterial activity. nih.govresearchgate.net For example, the hybrid lincosamide CELIN, which contains this feature, shows greater potency compared to the natural celesticetin. nih.govresearchgate.net This aligns with broader observations that the length of the alkyl side chain on the proline ring significantly affects the antibacterial properties of lincosamides. nih.gov Strategies to modify the proline ring itself, such as expanding it to a six- or seven-membered ring (e.g., L-pipecolic acid derivatives), have also been shown to alter the antibacterial activity and metabolic profile of the resulting compounds. researchgate.net

| Compound | Proline Moiety Feature | Relative Antibacterial Activity |

|---|---|---|

| CELIN | Contains 4-propyl chain | Significantly Enhanced |

| Celesticetin | Standard proline moiety | Baseline |

Effect of O-Methylation on Activity

In contrast to the salicylate and proline moieties, O-methylation appears to have a limited effect on the antibacterial activity of celesticetin derivatives. nih.govrsc.orgresearchgate.net When comparing the O-methylated compound CELIN with its O-demethylated counterpart, ODCELIN, their minimal inhibition concentrations were found to be identical. researchgate.net This suggests that the presence or absence of a methyl group at this specific position does not significantly alter the compound's ability to inhibit bacterial growth. nih.govresearchgate.net While O-methylation is a common modification in secondary metabolites that can affect biological properties, in the case of these lincosamides, it is not a critical determinant of their primary antibacterial function. nih.govresearchgate.net

Mutasynthesis and Directed Biosynthesis Strategies

Harnessing and manipulating the biosynthetic pathways of celesticetin offers powerful strategies for generating structural diversity. These biotechnological approaches can circumvent complex chemical syntheses and leverage the natural enzymatic machinery of the producing organism to create novel lincosamides. nih.gov

Genetic Engineering of Producing Strains

The genetic manipulation of the celesticetin-producing strain, Streptomyces caelestis, is a cornerstone of biosynthetic diversification. nih.gov By identifying and mapping the celesticetin biosynthetic gene cluster, researchers can target specific genes for modification. nih.gov Genetic engineering techniques, such as gene knockout or heterologous expression, allow for the creation of mutant strains that produce novel intermediates or are optimized for the incorporation of unnatural precursors. mdpi.commcmaster.ca For example, understanding the genes shared with the lincomycin pathway has opened avenues for creating hybrid biosynthetic pathways. nih.gov The development of robust genetic tools for Streptomyces, including methods for genomic library preparation and intergeneric conjugation with E. coli, facilitates the engineering of these strains to improve the production of existing antibiotics or to generate new derivatives. nih.govcreative-biogene.com

Precursor Feeding Experiments in Biosynthesis Research

Precursor-directed biosynthesis, also known as mutational biosynthesis, involves feeding structural analogs of natural biosynthetic intermediates to a culture of the producing organism. nih.govnih.gov The biosynthetic enzymes within the organism may then incorporate these unnatural precursors into the final molecular structure, yielding novel derivatives. This strategy has been successfully applied to celesticetin biosynthesis. nih.gov

The enzymes responsible for attaching the salicylate moiety, Ccb1 and Ccb2, have been shown to exhibit broad substrate specificity. nih.govrsc.orgrsc.org This allows them to activate and attach a variety of benzoic acid derivatives in place of salicylic acid. nih.govrsc.org In practice, this involves supplementing the culture medium of Streptomyces caelestis with different benzoic acid analogs. nih.gov The bacterial enzymes then incorporate these supplied precursors, leading to the production of a diverse library of new celesticetin-based compounds with modified side chains. nih.gov This approach, combined with in vitro enzymatic assays, has enabled the creation of hundreds of new hybrid lincosamides. rsc.org

Advanced Analytical Methodologies in Celesticetin Salicylate Research

Chromatographic and Spectrometric Techniques for Biosynthetic Studies

Chromatographic separation coupled with spectrometric detection forms the cornerstone of modern biosynthetic research, enabling the analysis of complex biochemical mixtures with high sensitivity and specificity.

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for real-time monitoring of biosynthetic pathways. In the study of celesticetin (B1194208), LC-MS is employed to track the progress of in vitro enzymatic reactions. nih.govresearchgate.netrsc.org Researchers utilize this technique to follow the conversion of substrates to products, confirming the function of specific enzymes.

For instance, the final step in celesticetin biosynthesis—the attachment of salicylic (B10762653) acid to a lincosamide core—was elucidated using LC-MS to monitor assays containing the precursor desalicetin and the enzymes Ccb1 and Ccb2. nih.govresearchgate.net The extracted ion chromatograms specifically showed the appearance of the mass corresponding to the celesticetin product, confirming the catalytic role of these enzymes. nih.gov Furthermore, LC-MS has been used to detect key reactive intermediates, such as the salicylyl-AMP conjugate formed by the Ccb2 ligase and to monitor the subsequent transfer of salicylic acid to Coenzyme A (CoA), providing step-by-step evidence of the reaction mechanism. nih.govresearchgate.net

Table 1: Application of LC-MS in Monitoring Celesticetin Biosynthesis

| Analyte Monitored | Precursors/Enzymes | Purpose of Analysis | Key Finding |

|---|---|---|---|

| Celesticetin | Desalicetin, Salicylic acid, Ccb1, Ccb2, ATP, CoA | To confirm the final biosynthetic step | Ccb1 and Ccb2 are essential for attaching salicylic acid to form celesticetin. nih.gov |

| O-demethylcelesticetin | O-demethyldesalicetin, Salicylic acid, Ccb1, Ccb2 | To test substrate flexibility | The enzymatic machinery can utilize alternative precursors. nih.gov |

| Salicylyl-AMP conjugate | Salicylic acid, Ccb2, ATP | To detect the adenylation intermediate | Confirmed the first half-reaction of the Ccb2 ligase. nih.govresearchgate.net |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing researchers to determine the elemental composition of a molecule with great confidence. When coupled with tandem mass spectrometry (MS/MS), such as through collision-induced dissociation (CID), it becomes a powerful tool for structural elucidation.

In the context of natural product biosynthesis, HRMS/MS is used to characterize newly formed products and intermediates. While detailed fragmentation data for celesticetin salicylate (B1505791) itself is specific to individual research, the methodology is standard for confirming the identity of such compounds. For related salicylic acid derivatives, precursor ion scans can be used to specifically detect molecules containing the salicylate moiety based on its characteristic fragment ions (e.g., m/z 137 and 93). nih.gov The subsequent product ion spectra, generated via CID, reveal the fragmentation pattern of the parent molecule. This pattern acts as a structural fingerprint, allowing researchers to confirm the identity of the biosynthetic product by comparing it to known standards or deducing the structure from the fragmentation logic. This technique is crucial for verifying the structures of novel hybrid lincosamides created through combinatorial biosynthesis efforts. nih.govresearchgate.net

While mass spectrometry provides information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise three-dimensional structure of organic molecules. In the research of lincosamide antibiotics, NMR is used to unambiguously confirm the structures of key precursors and final products. For example, the structures of intermediates used in combinatorial biosynthesis studies, derived from strains of Streptomyces lincolnensis, were previously confirmed using both MS and NMR. nih.govresearchgate.net Techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, while 2D NMR experiments (like COSY and HMBC) reveal how these atoms are connected, allowing for the complete and unequivocal structural assignment of the compounds synthesized by the biosynthetic enzymes.

Biochemical and Enzymatic Assay Formats

To understand the function of individual enzymes within a biosynthetic pathway, researchers rely on carefully designed biochemical assays that measure their specific catalytic activities.

In vitro assays are fundamental to dissecting biosynthetic pathways by isolating individual enzymes and testing their function outside the complex environment of a living cell. In the study of celesticetin biosynthesis, recombinant enzymes are produced and purified, then combined in a test tube with their predicted substrates. nih.govresearchgate.netrsc.org

The activities of the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1 were confirmed using this approach. nih.govresearchgate.net Assays were constructed containing the lincosamide core (desalicetin), salicylic acid, ATP, and CoA. The reaction was initiated by adding the Ccb1 and Ccb2 enzymes. The results, monitored by LC-MS, showed the formation of celesticetin only when both enzymes were present and active, demonstrating that Ccb2 activates salicylic acid and Ccb1 transfers it to the lincosamide scaffold. nih.gov Control experiments, where one of the enzymes was omitted or heat-denatured, showed no product formation, proving the necessity of each component. nih.gov

Table 2: Key In Vitro Assays in Celesticetin Biosynthesis

| Enzyme(s) Studied | Substrates Provided | Assay Purpose | Method of Detection |

|---|---|---|---|

| Ccb2 (Acyl-CoA Ligase) | Salicylic acid, ATP, [³²P]PPi | To measure adenylation activity | Radioactivity-based exchange assay. nih.gov |

For enzymes like acyl-CoA ligases that catalyze a two-step reaction involving an adenylated intermediate, radioactivity-based assays provide a classic and robust method for confirming the first step of catalysis (adenylation). The activity of the Ccb2 ligase was confirmed using a salicylic-acid-dependent exchange of radioactivity from [³²P]-labeled pyrophosphate ([³²P]PPi) into ATP. nih.gov

This assay works on the principle that the first half-reaction, the formation of salicylyl-AMP from salicylic acid and ATP, is reversible. If the enzyme is active and its substrate (salicylic acid) is present, it will catalyze the exchange of the pyrophosphate released from ATP with radioactively labeled [³²P]PPi from the solution. This results in the formation of radiolabeled [³²P]ATP, which can be easily detected and quantified. The detection of this exchange serves as definitive proof of the enzyme's adenylation activity. nih.gov

Microbiological Techniques for In Vitro Activity Assessment of Research Compounds

Microbiological assays are fundamental in determining the antimicrobial spectrum and potency of compounds like celesticetin salicylate. These in vitro tests provide the initial data on whether a compound warrants further investigation as a potential therapeutic agent.

Disc diffusion bioassays offer a straightforward, qualitative method for assessing the antimicrobial activity of a compound. In studies involving celesticetin, this technique is used to compare its effectiveness against that of its close structural analog, lincomycin (B1675468), and novel hybrid compounds.

In a typical assay, a sterile paper disc impregnated with a known concentration of the test compound is placed on an agar (B569324) plate evenly inoculated with a susceptible bacterial strain, such as Kocuria rhizophila. The compound diffuses from the disc into the agar, creating a concentration gradient. If the compound is active against the bacteria, a clear "zone of inhibition" will appear around the disc where bacterial growth has been prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Research has utilized this method to compare celesticetin with lincomycin and a novel hybrid lincosamide, CELIN, which incorporates structural features from both parent molecules researchgate.net. The resulting zones of inhibition provide a visual and measurable comparison of the antibacterial potency of these related compounds.

Table 1: Comparative Disc Diffusion Bioassay Results

| Compound | Test Organism | Inhibition Zone Diameter (mm) |

|---|---|---|

| Celesticetin | Kocuria rhizophila | Data Not Specified in Search Results |

| Lincomycin | Kocuria rhizophila | Data Not Specified in Search Results |

| CELIN (hybrid) | Kocuria rhizophila | Data Not Specified in Search Results |

| ODCELIN (hybrid) | Kocuria rhizophila | Data Not Specified in Search Results |

To obtain a more quantitative measure of a compound's antimicrobial potency, researchers determine its Minimal Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically performed using broth microdilution methods.

For celesticetin and its analogs, MIC values have been determined against the Gram-positive bacterium Kocuria rhizophila. These experiments revealed that celesticetin itself has a higher MIC value compared to lincomycin, indicating lower potency in this specific assay nih.govrsc.org. Notably, hybrid compounds engineered by combining biosynthetic pathways have shown significantly lower MICs, demonstrating enhanced antibacterial activity that surpasses even the clinically used lincomycin nih.govrsc.org.

Table 2: Minimal Inhibitory Concentrations (MIC) against Kocuria rhizophila

| Compound | MIC (nM) |

|---|---|

| Celesticetin | 1600 |

| Lincomycin | 400 |

| CELIN | 100 |

| ODCELIN | 100 |

Data sourced from Kadlcik et al., 2017. rsc.org

Genetic and Molecular Biology Tools for Pathway Analysis

Understanding the biosynthesis of this compound at a molecular level requires sophisticated genetic and biochemical tools. These techniques allow researchers to isolate the enzymes involved in the pathway, determine their specific functions, and manipulate the genes that encode them to confirm their roles.

A critical step in dissecting a biosynthetic pathway is to study its constituent enzymes in isolation. This is achieved through recombinant protein expression, where the gene encoding a specific enzyme is cloned and introduced into a host organism, typically Escherichia coli, which then produces large quantities of the protein.

In the study of celesticetin biosynthesis, this method was essential for elucidating the final enzymatic step: the attachment of salicylic acid to the lincosamide core. Researchers identified two key enzymes, Ccb2 and Ccb1, from the celesticetin biosynthetic gene cluster researchgate.netrsc.orgnih.gov. These proteins were produced in E. coli and subsequently purified.

In vitro assays using these purified recombinant proteins demonstrated their precise functions researchgate.netrsc.org:

Ccb2: This enzyme acts as a salicylyl-CoA ligase. It activates salicylic acid by attaching it to coenzyme A (CoA), a necessary step for the subsequent transfer reaction.

Ccb1: This enzyme is an acyltransferase. It catalyzes the transfer of the activated salicylate group from salicylyl-CoA to the desalicetin precursor, forming the final celesticetin molecule.

These enzymatic studies, made possible by recombinant protein technology, definitively characterized the roles of Ccb1 and Ccb2 and confirmed the final step in the formation of this compound researchgate.netnih.gov.

To confirm the function of a gene within its native producer, researchers often turn to genetic manipulation of the Streptomyces host. These techniques provide in vivo evidence for a gene's role in a specific biosynthetic pathway.

Gene Inactivation (Knockout): This involves deleting or disrupting a specific gene in the biosynthetic cluster. If the gene is essential for producing the compound, the resulting mutant strain will no longer be able to synthesize it. This method is a powerful tool to confirm a gene's necessity in the pathway.

Overexpression: In this approach, a gene of interest is placed under the control of a strong, constitutive promoter, leading to an increased amount of its corresponding enzyme. This can lead to an increase in the final product yield, providing further evidence of the gene's role and potentially creating higher-titer production strains.

Complementation: This technique is used to confirm that the effects of a gene knockout are due specifically to the absence of that gene. By reintroducing a functional copy of the inactivated gene into the mutant strain, the production of the natural product should be restored.

While these techniques are standard for analyzing biosynthetic pathways in Streptomyces, specific published examples of gene inactivation, overexpression, or complementation for the celesticetin (ccb) gene cluster in Streptomyces caelestis are not detailed in the available research. However, extensive studies on the homologous lincomycin (lmb) gene cluster in Streptomyces lincolnensis have utilized these methods. For instance, the inactivation and overexpression of the regulatory gene lmbU confirmed its role as a positive controller of lincomycin biosynthesis researchgate.net. Such studies on the closely related lincomycin pathway serve as a model for how these genetic tools can be applied to fully understand and manipulate celesticetin production.

Theoretical Frameworks and Future Research Perspectives

Evolutionary Insights into Lincosamide Biosynthetic Pathways

The study of lincosamide biosynthesis, particularly the comparison between the pathways of lincomycin (B1675468) and celesticetin (B1194208), offers a compelling window into the molecular evolution of secondary metabolite production. The high homology between their respective biosynthetic gene clusters, the lmb cluster in Streptomyces lincolnensis and the ccb cluster in Streptomyces caelestis, suggests a shared evolutionary origin pnas.orgnih.gov. Despite this similarity, critical differences in their enzymatic machinery lead to the production of structurally distinct, yet related, antibiotics nih.gov.

The biosynthetic pathways of lincomycin and celesticetin diverge at several key junctures, resulting in their characteristic structural differences. One of the earliest points of divergence is the selection of the amino acid precursor. The lincomycin pathway incorporates the unusual amino acid (2S,4R)-4-propyl-proline (PPL), while the celesticetin pathway utilizes the more common L-proline researchgate.netsci-hub.se. This specificity is governed by the adenylation domains of their respective lincosamide synthetases, LmbC and CcbC sci-hub.seresearchgate.net. LmbC's substrate-binding pocket has evolved to accommodate the larger PPL, whereas CcbC retains a strict specificity for L-proline sci-hub.se.

A second critical bifurcation point occurs later in the pathway and is responsible for the different sulfur-containing appendages on the aminosugar core nih.gov. This divergence is controlled by two homologous pyridoxal-5′-phosphate (PLP)-dependent enzymes, LmbF and CcbF researchgate.netnih.gov. Although both enzymes recognize the same S-glycosyl-l-cysteine intermediate, they catalyze fundamentally different reactions researchgate.netnih.govresearchgate.net.

LmbF in the lincomycin pathway catalyzes a β-elimination reaction to form a thiol group, which is subsequently methylated by the enzyme LmbG to create the characteristic methylmercapto group of lincomycin nih.gov.

CcbF in the celesticetin pathway, conversely, catalyzes an O₂-dependent reaction involving decarboxylation-coupled oxidative deamination nih.gov. This reaction produces an S-acetaldehyde moiety, which serves as a precursor for the attachment of the salicylate (B1505791) group researchgate.netresearchgate.net.

The final major distinction is the attachment of a salicylic (B10762653) acid moiety in celesticetin, a feature absent in lincomycin nih.gov. This final step is catalyzed by the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1 nih.govrsc.orgresearchgate.net. Ccb2 activates salicylic acid, and Ccb1, a member of the WS/DGAT protein family, transfers it to the desalicetin intermediate nih.govrsc.org.

| Biosynthetic Step | Lincomycin Pathway | Celesticetin Pathway | Key Divergence |

|---|---|---|---|

| Amino Acid Selection | (2S,4R)-4-propyl-proline (PPL) selected by LmbC | L-proline selected by CcbC | Substrate specificity of the adenylation domain sci-hub.seresearchgate.net. |

| Sulfur Moiety Processing | β-elimination by LmbF to form a thiol, followed by S-methylation by LmbG | Decarboxylation-coupled oxidative deamination by CcbF to form an S-acetaldehyde | Catalytic mechanism of the PLP-dependent enzyme researchgate.netnih.gov. |

| Final Acylation | No acylation of the sulfur moiety | Attachment of salicylic acid by Ccb2 (ligase) and Ccb1 (acyltransferase) | Presence of a dedicated enzymatic system for salicylate attachment nih.govrsc.org. |

The evolution of unique enzyme specificities within the lincosamide pathways highlights how nature can generate chemical diversity from a common ancestral scaffold nih.gov. The adaptation of LmbC to accept PPL instead of L-proline is a clear example of evolutionary adaptation that expanded the chemical repertoire of the producing organism sci-hub.se. This shift likely provided a selective advantage, leading to an antibiotic with a modified spectrum of activity.

The functional divergence of LmbF and CcbF is particularly significant. These enzymes demonstrate how subtle changes in the active site of a common ancestral enzyme can lead to completely different chemical transformations, resulting in a major structural and functional diversification of the final product nih.govresearchgate.net. This evolutionary event was crucial for creating the S-alkyl moiety diversity observed in lincosamides, which is important for modulating their biological activities nih.gov. Similarly, the recruitment of the Ccb1/Ccb2 system into the celesticetin pathway for salicylate attachment represents the evolution of a new tailoring step, further diversifying the lincosamide family nih.govrsc.org. These unique specificities underscore a key evolutionary strategy: the modification of existing biosynthetic machinery to create novel, and potentially more effective, bioactive compounds nih.gov.

Celesticetin Salicylate as a Model for Biosynthetic Engineering

The elucidation of the celesticetin biosynthetic pathway has provided a powerful toolkit for biosynthetic engineering. The relaxed substrate specificity of several key enzymes in this pathway makes it an excellent model for creating novel lincosamide derivatives through combinatorial biosynthesis nih.gov.

The enzymatic machinery for attaching salicylic acid to the celesticetin core is remarkably flexible. The acyl-CoA ligase Ccb2, which activates salicylic acid, has been shown to accept a wide range of benzoic acid derivatives as substrates nih.govresearchgate.net. The acyltransferase Ccb1 also exhibits broad substrate specificity, capable of transferring these activated acyl groups to the desalicetin core nih.gov. It is primarily Ccb2 that controls which benzoic acid derivative is selected for incorporation nih.gov.

This enzymatic promiscuity has been exploited to generate a large library of novel lincosamide analogues. By supplying various benzoic acid derivatives to in vitro enzymatic reactions containing Ccb1 and Ccb2, researchers have successfully created over 150 new hybrid lincosamides nih.govrsc.org. This demonstrates the immense potential for expanding the chemical space of this antibiotic class far beyond what is found in nature, opening avenues for the development of compounds with improved or novel properties nih.gov.

A deep understanding of the lincomycin and celesticetin pathways allows for the rational design of novel compounds by mixing and matching biosynthetic components. This "combinatorial biosynthesis" approach has been successfully applied by processing intermediates from one pathway through the enzymes of the other nih.gov. For example, a celesticetin intermediate can be processed by the lincomycin enzymes LmbF and LmbG nih.gov.

This strategy has led to the creation of unnatural chimeras of lincomycin and celesticetin nih.govrsc.org. By combining the PPL precursor specific to lincomycin with the salicylate moiety specific to celesticetin, novel hybrid compounds were assembled that showed more pronounced antibacterial properties than the clinically used lincomycin nih.govresearchgate.net. This application of biosynthetic knowledge serves as a powerful case study, illustrating how enzymatic machinery can be used to assemble large libraries of complex molecules without resorting to chemical synthesis nih.govrsc.org.

| Enzyme | Function in Celesticetin Biosynthesis | Engineering Potential |

|---|---|---|

| Ccb2 (Acyl-CoA Ligase) | Activates salicylic acid by adenylation nih.govrsc.org. | Shows relaxed substrate specificity, capable of activating numerous benzoic acid derivatives nih.gov. |

| Ccb1 (Acyltransferase) | Transfers the activated salicyl-CoA to the desalicetin core nih.govrsc.org. | Exhibits broad substrate tolerance, accepting various acyl-CoA conjugates from Ccb2 nih.gov. |

| CcbF (PLP-dependent enzyme) | Catalyzes decarboxylation-coupled oxidative deamination nih.gov. | Can be engineered to alter reaction selectivity, potentially generating novel S-alkyl moieties nih.govresearchgate.net. |

Exploring Novel Biological Activities through Structural Modification

Structural modification of the lincosamide scaffold through biosynthetic engineering is a promising strategy for discovering novel biological activities and overcoming existing antibiotic resistance. The S-functionalization of the thiooctose core, in particular, has been identified as a key determinant of antibacterial potency nih.gov.

Research into hybrid lincosamides has shown that structural modifications can lead to significant improvements in antibacterial activity. Notably, hybrid molecules that incorporate both the PPL side chain from lincomycin and the salicylate group from celesticetin have demonstrated antibacterial properties superior to those of lincomycin nih.govresearchgate.net. This suggests that combining structural motifs from different natural products can lead to synergistic effects on biological activity. Furthermore, rational, structure-based engineering of the enzymes LmbF and CcbF has led to variants capable of producing unnatural S-acetamide derivatives of lincosamides, further expanding the potential for novel structures and activities nih.govresearchgate.net. The ability to generate and screen large libraries of these engineered lincosamides provides a powerful platform for discovering next-generation antibiotics with improved efficacy or novel mechanisms of action.

Hypothetical Exploration of Broadened Antibacterial Spectrum In Vitro

The prospect of expanding the antibacterial spectrum of this compound is intrinsically linked to the enzymatic machinery responsible for its synthesis. The final step in its biosynthesis, the attachment of salicylic acid to desalicetin, is catalyzed by the synergistic action of two key enzymes: Ccb2 (an acyl-CoA ligase) and Ccb1 (an acyltransferase). nih.govrsc.orgresearchgate.net Research has demonstrated that both Ccb1 and Ccb2 exhibit a notable degree of substrate flexibility, capable of recognizing and incorporating a variety of benzoic acid derivatives. nih.gov This promiscuity is the cornerstone for hypothetically broadening the antibacterial spectrum of this compound.

By employing combinatorial biosynthesis, a technique that leverages the natural biosynthetic pathways of microorganisms, it is possible to create a diverse library of novel lincosamide antibiotics. nih.govrsc.org This has been demonstrated through the in vitro combination of the lincomycin and celesticetin biosynthetic pathways, which resulted in the generation of 150 new hybrid lincosamides. rsc.orgresearchgate.net Some of these novel compounds, which are unnatural chimeras of lincomycin and celesticetin, have exhibited more pronounced antibacterial properties than the clinically used lincomycin. rsc.org

Further in vitro exploration could involve a systematic approach to feeding the celesticetin-producing organism, Streptomyces caelestis, or a cell-free enzymatic system with a wide array of synthetic benzoic acid analogues. The resulting novel celesticetin derivatives could then be screened against a broad panel of pathogenic bacteria, including multidrug-resistant strains, to identify compounds with enhanced or novel antibacterial activities. The substrate specificity of Ccb1 and Ccb2 has been tested with a number of benzoic acid derivatives, providing a foundational dataset for designing new analogues with a higher probability of successful incorporation. nih.gov

Table 1: In Vitro Bio-engineering of this compound for Broadened Antibacterial Spectrum

| Approach | Key Enzymes | Rationale | Potential Outcome |

| Combinatorial Biosynthesis | Ccb1, Ccb2, and upstream enzymes | Exploit the relaxed substrate specificity of biosynthetic enzymes to create novel lincosamide structures. | Generation of a library of hybrid lincosamides with potentially enhanced or novel antibacterial activities. |

| Precursor-Directed Biosynthesis | Ccb1 and Ccb2 | Feed synthetic benzoic acid analogues to the producing organism or enzymatic system to generate novel celesticetin derivatives. | Discovery of this compound analogues with a broadened spectrum of activity against pathogenic bacteria. |

Investigation of Resistance Mechanisms at a Molecular Level

While specific molecular resistance mechanisms to this compound have not been extensively studied, the broader understanding of lincosamide resistance provides a theoretical framework for investigation. Lincosamides, as a class, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Therefore, resistance mechanisms are likely to involve alterations that prevent or reduce this interaction.

The primary known mechanisms of resistance to lincosamide antibiotics in bacteria are:

Target Site Modification: This is a common mechanism where the bacterial ribosome is altered, reducing the binding affinity of the antibiotic. This can occur through enzymatic modification, such as methylation of the 23S rRNA, or through mutations in the ribosomal proteins or rRNA genes.

Active Efflux: Bacteria can acquire or upregulate genes encoding efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, thereby lowering its intracellular concentration to sub-therapeutic levels.

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.

Future research into this compound resistance at the molecular level would involve inducing resistance in susceptible bacterial strains through prolonged exposure to the antibiotic. The genomes of these resistant strains could then be sequenced and compared to the parent strains to identify mutations in genes encoding ribosomal components, efflux pumps, or potential inactivating enzymes. Furthermore, transcriptomic and proteomic analyses could reveal changes in the expression of genes and proteins in response to this compound exposure, providing clues to the adaptive resistance mechanisms.

Table 2: Potential Molecular Mechanisms of Resistance to this compound

| Mechanism | Molecular Basis | Consequence |

| Target Site Modification | Methylation of 23S rRNA or mutations in ribosomal protein genes. | Reduced binding affinity of this compound to the ribosome. |

| Active Efflux | Upregulation or acquisition of genes encoding efflux pumps. | Decreased intracellular concentration of the antibiotic. |

| Enzymatic Inactivation | Production of enzymes that modify and inactivate the antibiotic. | Inactivation of this compound before it can reach its target. |

Uncharted Territories and Challenges in this compound Research